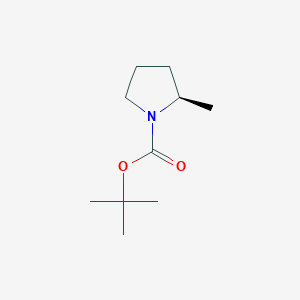
Acide 3-oxoindan-4-carboxylique
Vue d'ensemble
Description
3-Oxoindan-4-carboxylic acid is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . . This compound is characterized by the presence of a ketone group at the third position and a carboxylic acid group at the fourth position on the indane ring structure. It is commonly used in biochemical research, particularly in the study of proteomics .
Applications De Recherche Scientifique
3-Oxoindan-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research on potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways. More research is needed to elucidate the specific pathways and their downstream effects.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that 3-Oxoindan-4-carboxylic acid may have good bioavailability.
Result of Action
As a biochemical used in proteomics research , it may have effects on protein function or expression
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Oxoindan-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect its stability and how it interacts with its targets . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Oxoindan-4-carboxylic acid can be synthesized through various methods. One common synthetic route involves the cyclization of substituted phenylsuccinic acid. The process begins with the reaction of phenylsuccinic acid with thionyl chloride in benzene to form an acyl chloride intermediate. This intermediate is then cyclized using aluminum chloride as a catalyst in nitrobenzene or carbon disulfide at ambient temperature . Another method involves the selective deprotection of the t-butyl ester, followed by decarboxylation to yield the desired ketone .
Industrial Production Methods
In industrial settings, the production of 3-oxoindan-4-carboxylic acid typically involves large-scale synthesis using similar methods as described above. The choice of solvents and catalysts may vary depending on the desired yield and purity of the final product. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxoindan-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxoindan-1-carboxylic acid: Similar structure but with the carboxylic acid group at the first position.
Indole-3-acetic acid: A plant hormone with a different ring structure but similar functional groups.
3-Hydroxyisoxazole-4-carboxylic acid: Contains a different ring system but shares the carboxylic acid functional group
Uniqueness
3-Oxoindan-4-carboxylic acid is unique due to its specific ring structure and the positioning of the ketone and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Propriétés
IUPAC Name |
3-oxo-1,2-dihydroindene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDJUCKRPYDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506531 | |
| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71005-12-4 | |
| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71005-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[3-(acetylamino)-2-methylphenyl]acetamide](/img/structure/B118136.png)


![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-](/img/structure/B118150.png)



